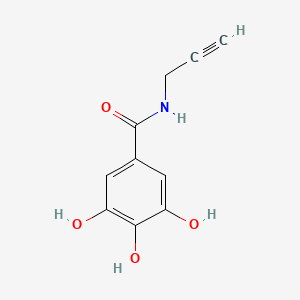

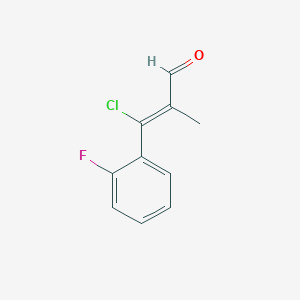

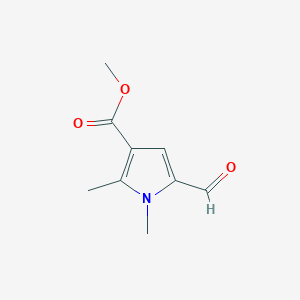

![molecular formula C20H24N2OS B1434887 1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone CAS No. 1801352-86-2](/img/structure/B1434887.png)

1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone

説明

Synthesis Analysis

A new process for the synthesis of this compound has been described in a patent . The process involves the preparation of 1 - (2- ( (2- (trifluoromethyl)phenyl)thio)phenyl)piperazine on a solid polystyrene support, followed by decomplexation using visible light irradiation, and purification by preparative LC-MS and ion-exchange chromatography .Molecular Structure Analysis

The molecular formula of this compound is C18H22N2S . The InChI code is 1S/C18H22N2S/c1-14-7-8-17 (15 (2)13-14)21-18-6-4-3-5-16 (18)20-11-9-19-10-12-20/h3-8,13,19H,9-12H2,1-2H3 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用

Antitumor Activity

A series of 1,2,4-triazine derivatives including 1-[4-(5,6-Bis(4-subtituted phenyl)-1,2,4-triazin-3-yl)piperazin-1-yl]-2-[4-(3-substituted phenyl)piperazin-1-yl]ethanone compounds were synthesized and showed promising antiproliferative agents against MCF-7 breast cancer cells. This study indicates the potential of such compounds in cancer treatment (Yurttaş et al., 2014).

Antipsychotic Applications

Biphenyl moiety linked with aryl piperazine derivatives, including 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone, were synthesized and showed significant anti-dopaminergic and anti-serotonergic activity in behavioral models. This suggests their potential use as antipsychotic agents (Bhosale et al., 2014).

Synthesis and Characterization of Derivatives

A study involved the synthesis of enaminones and dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This process demonstrates the chemical versatility and potential applications of such compounds in various fields of research (Bhat et al., 2018).

Antidepressant Metabolism Study

Lu AA21004, a compound structurally similar to 1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone, was investigated for its metabolism in human liver microsomes and S9 fraction. This study provides insights into the metabolic pathways of novel antidepressants (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Applications

1-(2-(4,5-Dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives were synthesized and exhibited excellent antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Rajkumar et al., 2014).

Anti-HIV Activity

New 5-substituted Piperazinyl-4-nitroimidazole Derivatives were synthesized and evaluated for their anti-HIV activity, demonstrating the potential of piperazine derivatives in the development of new anti-HIV medications (Al-Masoudi et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

作用機序

Target of Action

The primary targets of 1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone are the serotonin (5-HT) receptors and the serotonin transporter (SERT) . It has high affinity for recombinant human 5-HT (1A), 5-HT (1B), 5-HT (3A), 5-HT (7), and noradrenergic β (1) receptors, and SERT .

Mode of Action

1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone interacts with its targets in a variety of ways. It displays antagonistic properties at 5-HT (3A) and 5-HT (7) receptors, partial agonist properties at 5-HT (1B) receptors, agonistic properties at 5-HT (1A) receptors, and potent inhibition of SERT .

Biochemical Pathways

The compound affects the serotonergic pathways in the brain. By interacting with various 5-HT receptors and inhibiting SERT, it can significantly increase extracellular 5-HT levels in the brain .

Pharmacokinetics

It is known that after 3 days of treatment, sert occupancies were only 43% and 57%, respectively . This suggests that the compound may have a relatively long half-life and good bioavailability.

Result of Action

The molecular and cellular effects of 1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone’s action result in increased extracellular 5-HT levels in the brain . This can lead to changes in mood and behavior, which is why the compound is currently in clinical development for major depressive disorder .

Action Environment

The action, efficacy, and stability of 1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone can be influenced by various environmental factors While specific details are not available in the current resources, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s action

特性

IUPAC Name |

1-[4-[2-(2,4-dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-15-8-9-19(16(2)14-15)24-20-7-5-4-6-18(20)22-12-10-21(11-13-22)17(3)23/h4-9,14H,10-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOYXVAUQYVQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)SC2=CC=CC=C2N3CCN(CC3)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[2-(2,4-Dimethylphenyl)sulfanylphenyl]piperazin-1-yl]ethanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

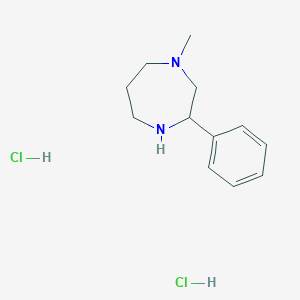

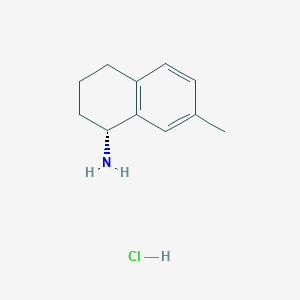

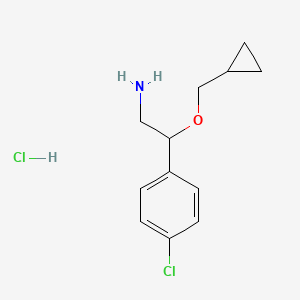

![N-[(pyridin-2-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1434809.png)

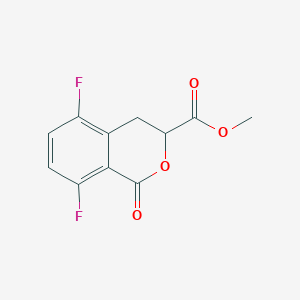

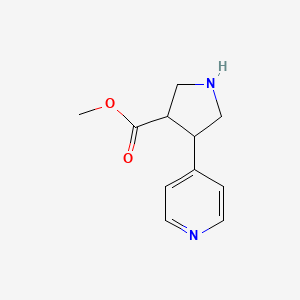

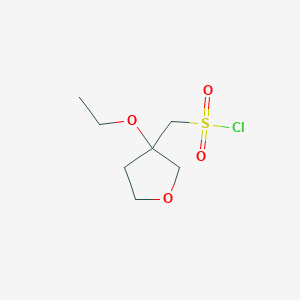

![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)

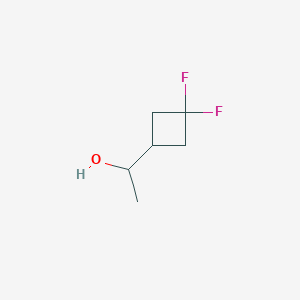

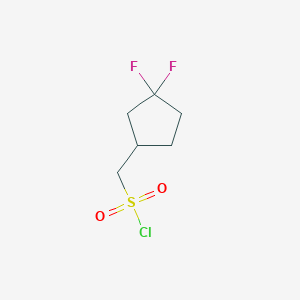

![Methyl 2-{2-[(tert-butoxy)methyl]phenyl}acetate](/img/structure/B1434819.png)